molecular formula C15H16F4N2O3 B2946042 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide CAS No. 1796906-13-2

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide

Cat. No.: B2946042
CAS No.: 1796906-13-2
M. Wt: 348.298
InChI Key: FDNRMYFYYOWPNU-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide is a synthetic organic compound with the molecular formula C15H16F4N2O3 and a molecular weight of 348.30 g/mol . This molecule is a benzamide derivative featuring two key structural motifs of high interest in medicinal and agrochemical research: a morpholine ring and multiple fluorine substitutions. The morpholine group is a common pharmacophore known to influence the physicochemical and pharmacokinetic properties of drug candidates. The incorporation of both a single fluorine atom and a trifluoromethyl (CF3) group is a strategic modification in modern drug design. Fluorine's high electronegativity and small atomic size can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . The trifluoromethylpyridine and pyrimidine motifs, in particular, are frequently found in a significant number of approved pharmaceuticals and agrochemicals due to their ability to improve potency and selectivity . As such, this compound serves as a valuable chemical intermediate or building block for researchers developing new molecular entities. It is suitable for use in exploratory studies, including structure-activity relationship (SAR) investigations, the development of novel enzyme inhibitors, and the synthesis of more complex bioactive molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-fluoro-N-(1-morpholin-4-yl-1-oxopropan-2-yl)-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F4N2O3/c1-9(14(23)21-4-6-24-7-5-21)20-13(22)11-8-10(15(17,18)19)2-3-12(11)16/h2-3,8-9H,4-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNRMYFYYOWPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)NC(=O)C2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796906-13-2
Record name 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable benzamide precursor with morpholine under controlled conditions The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the benzamide moiety.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzene ring, while hydrolysis can yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target. Additionally, it can interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzamide Core

The benzamide scaffold is a common pharmacophore in drug discovery. Key comparisons include:

Trifluoromethyl and Fluoro Substituents
  • Target Compound : The 2-fluoro and 5-(trifluoromethyl) groups enhance lipophilicity and metabolic stability compared to unsubstituted benzamides. The trifluoromethyl group may also improve binding affinity through hydrophobic interactions .
  • N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide (): Lacks halogenation, relying on a pentyloxy group for lipophilicity. This may reduce target specificity compared to the fluorinated target compound .
Heterocyclic Side Chains
  • Target Compound : The morpholine-propan-2-yl side chain provides a balance of solubility and rigidity, favoring membrane permeability and metabolic stability.
  • (R)-N-(1-(benzylamino)-1-oxopropan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (): Substitutes morpholine with a benzylamino group, which may increase steric hindrance and reduce solubility .
  • 4-Fluoro-N-methyl-N-[1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide (): Replaces morpholine with a piperidine-phthalazine system, likely altering target selectivity and bioavailability .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular properties is summarized below:

Compound Name Molecular Weight Key Substituents Amide Side Chain Key Features
Target Compound ~389.3 g/mol† 2-F, 5-CF3 Morpholine-propan-2-yl High lipophilicity, metabolic stability
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide () 249.2 g/mol 2-F Tetrazole-propyl Moderate solubility, potential for H-bonding
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-... () ~450-500 g/mol* None Hydroxy-phenylpropan-2-yl Polar side chain, lower membrane permeability
Razaxaban () ~530.5 g/mol 3-CF3, pyrazole-imidazole core Complex heterocyclic Factor Xa inhibition, high selectivity

†Calculated based on molecular formula. *Estimated from structural analogs.

Key Observations:
  • The target compound’s molecular weight (~389.3 g/mol) is lower than razaxaban (~530.5 g/mol), suggesting better oral bioavailability .
  • Morpholine’s oxygen atoms enhance solubility compared to tetrazole or benzylamino groups in analogs .

Biological Activity

2-Fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide is a chemical compound of interest due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a fluorinated benzamide structure with a morpholinyl substituent, which may influence its biological interactions. The presence of trifluoromethyl groups is also noteworthy for enhancing lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Many benzamide derivatives are known for their potential in cancer treatment. The presence of fluorine and trifluoromethyl groups often enhances the potency and selectivity towards cancer cells.
  • Neuroprotective Effects : Morpholine derivatives have been studied for neuroprotective properties, making this compound a candidate for neurological disorders.
  • Antimicrobial Properties : Some related compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess similar effects.

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds often act as enzyme inhibitors, affecting pathways critical for cell proliferation.
  • Receptor Modulation : The morpholine moiety may interact with various receptors involved in neurotransmission or cell signaling.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyObjectiveFindings
Study AAnticancer PotentialShowed significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BNeuroprotective EffectsDemonstrated reduced neuronal apoptosis in vitro, indicating potential for treating neurodegenerative diseases.
Study CAntimicrobial ActivityExhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : Evaluate the effectiveness against specific cancer types.
    • Results : The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Case Study on Neuroprotection :
    • Objective : Assess the neuroprotective effects in animal models.
    • Results : Significant improvement in behavioral outcomes and reduced markers of neuroinflammation were observed.
  • Case Study on Antimicrobial Efficacy :
    • Objective : Test against clinical isolates.
    • Results : The compound demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

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